molecular formula C19H14ClF3N4O2S2 B2413295 N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 920449-67-8

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2413295
CAS No.: 920449-67-8
M. Wt: 486.91
InChI Key: MVYNHQKWFHRMCQ-UHFFFAOYSA-N
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Description

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and automated systems may also be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is investigated for its potential as a therapeutic agent. Its structure suggests possible activity against certain enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the thiadiazole ring may interact with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide: shares similarities with other thiadiazole derivatives and trifluoromethylated compounds, such as:

Uniqueness

What sets this compound apart is the combination of its functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N4O2S2/c20-14-7-2-1-4-12(14)9-24-15(28)10-30-18-27-26-17(31-18)25-16(29)11-5-3-6-13(8-11)19(21,22)23/h1-8H,9-10H2,(H,24,28)(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYNHQKWFHRMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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